![molecular formula C12H6ClF3OS B1517744 5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde CAS No. 1096934-92-7](/img/structure/B1517744.png)
5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
Overview
Description
“5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde” is a chemical compound with the CAS Number: 1096934-92-7 . It has a molecular weight of 290.69 . The IUPAC name for this compound is 5-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H6ClF3OS/c13-7-1-3-9(10(5-7)12(14,15)16)11-4-2-8(6-17)18-11/h1-6H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Photochemical Synthesis and Optical Properties
5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde and its derivatives have been explored for their potential in photochemical synthesis, leading to the creation of 4H-thieno[3,2-c]chromene-2-carbaldehydes. These compounds exhibit unique photophysical properties, making them suitable for applications such as covert marking pigments due to their ability to undergo photochemical cyclization, yielding high yields and showcasing the formation of intermediate radical species detectable by EPR spectroscopy (Ulyankin et al., 2021).
Synthetic Pathways and Biological Evaluation
The compound has also been a precursor in the synthesis of various novel 4-arylthiophene-2-carbaldehyde compounds through Suzuki-Miyaura cross-coupling reactions. These synthesized compounds were evaluated for their antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. Notably, certain derivatives demonstrated significant antibacterial activity and NO scavenging capabilities, suggesting potential for further exploration in medicinal chemistry (Ali et al., 2013).
Luminescent Properties for Material Science
In the realm of material science, derivatives of this compound have been synthesized with an emphasis on studying their optical properties. These investigations have found moderate to high fluorescence quantum yields among the compounds, with applications ranging from fluorescent markers to components in organic light-emitting diodes (OLEDs) due to their structure - optical properties relationships (Bogza et al., 2018).
Antimicrobial Agents
Research has also been conducted on the design, synthesis, and characterization of new derivatives as potential antimicrobial agents. This includes the development of compounds through Vilsmeier–Haack reaction approaches, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities. The bioactivity of these compounds underscores the versatility of this compound derivatives in developing new therapeutic agents (Bhat et al., 2016).
Mechanism of Action
Mode of Action
It is known that many similar compounds interact with their targets through a variety of mechanisms, including binding to receptors or enzymes, altering membrane properties, or interacting with dna .
Action Environment
The action of 5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its target.
properties
IUPAC Name |
5-[4-chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3OS/c13-7-1-3-9(10(5-7)12(14,15)16)11-4-2-8(6-17)18-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXJCCMSVLLWRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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